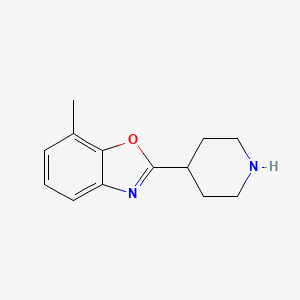

7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole

Description

Properties

IUPAC Name |

7-methyl-2-piperidin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNWBAIKMNDOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(O2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a piperidine derivative under acidic conditions to form the benzoxazole ring. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Dihydrobenzoxazole derivatives.

Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of materials with specific properties, such as luminescent materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Research Findings and Trends

- Electronic Effects : Chlorine and nitro substituents enhance electrophilicity, favoring interactions with electron-rich biological targets .

- Solubility : Piperazine derivatives generally exhibit better aqueous solubility than piperidine analogs due to increased hydrogen-bonding capacity .

- Biological Activity : Methyl and halogen substituents on benzoxazoles correlate with improved blood-brain barrier penetration in CNS drug candidates .

Biological Activity

7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its anticancer and antimicrobial properties, mechanisms of action, and potential applications.

Compound Overview

The structural formula of this compound can be summarized as follows:

- Chemical Formula : C13H16N2O

- CAS Number : 1267216-63-6

This compound features a benzoxazole core with a piperidine substituent at the 4-position and a methyl group at the 7-position. Its unique structural characteristics contribute to its biological activities, making it a candidate for further research in drug development.

Biological Properties

Research indicates that this compound exhibits significant biological properties:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and other malignancies.

- A study highlighted that derivatives of benzoxazole, including this compound, displayed potent cytotoxicity and induced apoptosis in cancer cells. The most active compounds in this series inhibited PARP-2 enzyme activity, which is crucial for DNA repair mechanisms in cancer cells .

-

Antimicrobial Activity :

- Preliminary evaluations suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, indicating potential as an antimicrobial agent .

The mechanism of action of this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act by binding to enzymes or receptors involved in critical biological pathways. For instance, it has been suggested that it could inhibit PARP enzymes, leading to impaired DNA repair in cancer cells .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at various phases (G1/S and G2/M), which is pivotal in controlling cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Piperidin-1-yl)-benzothiazole | Structure | Antimicrobial |

| 2-(Morpholin-4-yl)-benzothiazole | Structure | Anticancer |

| 5-Chloro-benzoxazole | Structure | Antifungal |

The specific combination of a piperidine ring and a methyl substituent on the benzoxazole system enhances its selectivity and potency against specific biological targets compared to other derivatives .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

-

Synthesis Pathways :

- The synthesis typically involves multi-step organic reactions that are crucial for producing the compound in sufficient yields for biological evaluation .

-

In Vivo Studies :

- Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and improving survival rates in treated subjects.

- Pharmacokinetics :

Q & A

Basic: What are the recommended synthetic routes for 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole in academic research?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core benzoxazole formation : React 3-amino-4-hydroxybenzoic acid derivatives with aryl acids under reflux conditions (e.g., acetic acid, 15–24 hours) to form the benzoxazole core .

Piperidine coupling : Introduce the piperidin-4-yl moiety via nucleophilic substitution or Buchwald-Hartwig coupling. For example, use aryl piperazines in refluxing toluene or chlorobenzene with catalytic acid to achieve coupling .

Methylation : Introduce the 7-methyl group using methyl iodide or trimethyl orthoacetate under basic conditions (e.g., K₂CO₃ in DMF) .

Key Validation : Monitor reaction progress via TLC/HPLC and confirm purity using elemental analysis (C, H, N) and spectral data (IR, NMR) .

Basic: How is the structural identity of this compound confirmed in new syntheses?

Methodological Answer:

Structural confirmation requires:

Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify proton environments (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm) .

- IR : Confirm benzoxazole C=N stretching (~1610 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

X-ray Crystallography : Resolve ambiguous stereochemistry or substituent positioning. Single-crystal XRD (e.g., CCDC 1850211) provides definitive bond lengths/angles .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <2 ppm error .

Advanced: How can researchers optimize coupling reactions involving the piperidin-4-yl group to improve yield?

Methodological Answer:

Optimization strategies include:

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while toluene/chlorobenzene minimizes side reactions in thermal conditions .

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling or acid catalysts (e.g., p-TsOH) for SNAr reactions .

Temperature Control : Gradual heating (e.g., 80–110°C) prevents decomposition of heat-sensitive intermediates .

Workup Refinement : Use column chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) to isolate pure products .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions often arise from tautomerism or dynamic rotational effects. Mitigation steps:

Variable Temperature NMR : Perform ¹H NMR at −20°C to 60°C to observe dynamic processes (e.g., piperidine ring puckering) .

2D NMR (COSY, NOESY) : Map through-space (NOE) and through-bond (J-coupling) interactions to confirm substituent positions .

Isotopic Labeling : Use deuterated analogs to simplify splitting patterns in crowded spectral regions .

Advanced: What strategies are used to study structure-activity relationships (SAR) for benzoxazole derivatives?

Methodological Answer:

SAR studies involve:

Substituent Variation : Synthesize analogs with modified methyl/piperidine groups (e.g., 7-ethyl, 4-aryl-piperazine) to assess bioactivity changes .

Docking Studies : Use software like AutoDock to predict binding poses with target proteins (e.g., kinase domains). Compare with experimental IC₅₀ values .

Pharmacophore Modeling : Identify critical hydrogen bond acceptors (benzoxazole N) and hydrophobic regions (piperidine) using tools like Schrödinger .

Advanced: How to address challenges in impurity profiling for this compound?

Methodological Answer:

Impurity analysis requires:

HPLC-MS/MS : Detect trace impurities (e.g., des-methyl analogs, oxidation byproducts) using C18 columns and gradient elution (0.1% formic acid/acetonitrile) .

Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., EP/JP reference standards for related benzoxazoles) .

Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to simulate stability issues .

Advanced: What computational methods predict ADME properties for this compound?

Methodological Answer:

Use in silico tools to evaluate:

Lipophilicity (LogP) : SwissADME predicts LogP ~2.8, suggesting moderate blood-brain barrier penetration .

Metabolic Sites : CYP450 isoform interactions (e.g., CYP3A4) are modeled using StarDrop or MetaCore .

Toxicity : Predict hepatotoxicity via ProTox-II or Derek Nexus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.